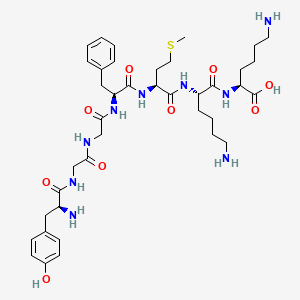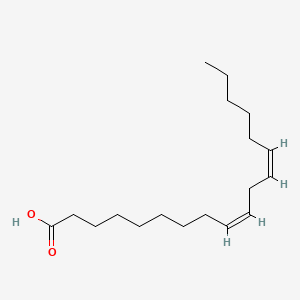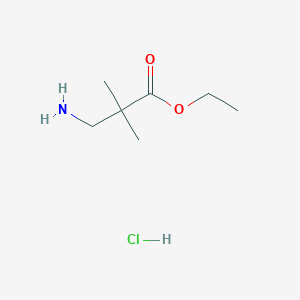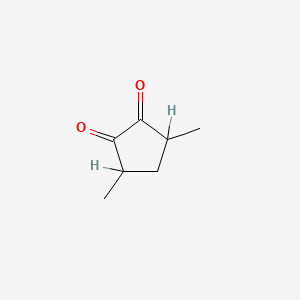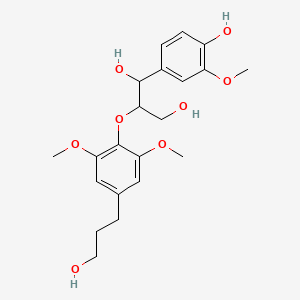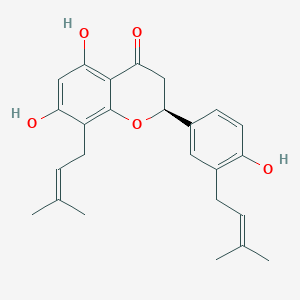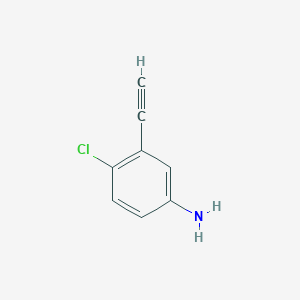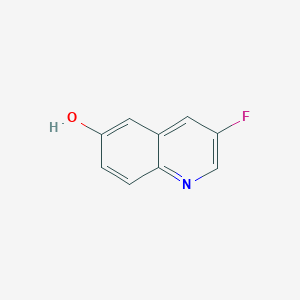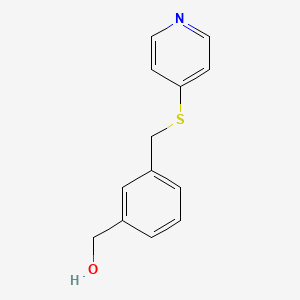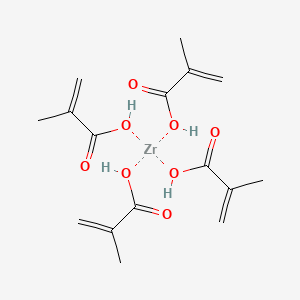
Methacrylic acid (zirconium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid (zirconium salt) is a useful research compound. Its molecular formula is C16H24O8Zr and its molecular weight is 435.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methacrylic acid (zirconium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methacrylic acid (zirconium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biochemical Pathways
Methacrylic acid (zirconium salt) has been found to promote a vascularized tissue response through the polarization of macrophages and the generation of insulin growth factor 1, among other biological processes . These processes are part of the biochemical pathways affected by Methacrylic acid (zirconium salt). The compound’s interaction with these pathways leads to a variety of downstream effects, including enhanced regeneration of soft tissue injuries .
Result of Action
The result of Methacrylic acid (zirconium salt)'s action is the promotion of tissue repair . The compound has been found to enhance the regeneration of soft tissue injuries without the need for additional growth factors or cells . It has also been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models .
Action Environment
The action of Methacrylic acid (zirconium salt) can be influenced by various environmental factors. For instance, the compound must be stored under air, and never under inert gases, as the presence of oxygen is required for the stabilizer to function effectively . The compound must also be stored between 18 and 35 °C, preferably between 20 and 25 °C . These conditions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Methacrylic acid (zirconium salt) does not have a direct biological function. Its role in biochemical reactions depends on the specific application. For instance, in catalysis, it might activate reaction partners through coordination or Lewis acid behavior.
Cellular Effects
Methacrylic acid (zirconium salt) has been shown to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models . Methacrylic acid-based biomaterials promote a vascularized tissue response through polarization of macrophages and generation of insulin growth factor 1, among other biological processes .
Molecular Mechanism
Dosage Effects in Animal Models
Methacrylic acid (zirconium salt) has been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models
Properties
CAS No. |
84057-81-8 |
|---|---|
Molecular Formula |
C16H24O8Zr |
Molecular Weight |
435.58 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6); |
InChI Key |
CLDSHFDRKHPKBN-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
Related CAS |
67893-01-0 84057-81-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


